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Compound of Interest

Compound Name: LB30870

Cat. No.: B3062492 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of LB30870, a potent and selective

direct thrombin inhibitor. The information is intended for researchers, scientists, and drug

development professionals engaged in the fields of anticoagulation and thrombosis. This

document details the mechanism of action, preclinical efficacy, and pharmacokinetic properties

of LB30870, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties
LB30870 is an orally active, small molecule that directly inhibits thrombin, a key enzyme in the

coagulation cascade.[1][2]

Chemical Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-

yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[3]

Table 1: Physicochemical Properties of LB30870
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Property Value Reference

CAS Number 1583240-63-4 [3]

Molecular Formula C28H31N5O4S [3]

Molecular Weight 533.64 g/mol [3]

Appearance Solid N/A

Solubility Soluble in DMSO [3]

Mechanism of Action: Direct Thrombin Inhibition
LB30870 exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor

IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a

blood clot.[1][2] This targeted inhibition of thrombin disrupts the final common pathway of the

coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the point of intervention by

LB30870.
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Diagram of the coagulation cascade and the inhibitory action of LB30870.

Pharmacological Properties
In Vitro Potency and Selectivity
LB30870 is a highly potent inhibitor of thrombin. Its inhibitory activity has been compared with

other direct thrombin inhibitors.

Table 2: In Vitro Inhibitory Activity of Direct Thrombin Inhibitors
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Compound
Thrombin Inhibition
Constant (Ki) (nM)

Reference

LB30870 0.02 [1][2]

Melagatran 1.3 [1][2]

Argatroban 4.5 [1][2]

LB30870 demonstrates high selectivity for thrombin over other serine proteases, with a

selectivity ratio greater than 1000, with the exception of trypsin.[1][2]

Preclinical Efficacy: In Vivo Rat Venous Stasis Model
The antithrombotic efficacy of LB30870 was evaluated in a rat venous stasis model. The study

demonstrated a dose-dependent reduction in wet clot weight following intravenous

administration.

Table 3: In Vivo Efficacy of LB30870 in a Rat Venous Stasis Model

Compound ED50 (μg/kg + μg/kg/min) Reference

LB30870 50 + 2 [2][4]

Melagatran 35 + 1.4 [2][4]

Enoxaparin 200 + 8.3 [2][4]

Importantly, no significant bleeding complications were observed with LB30870 at doses up to

two times the ED80 in rats.[1][2]

Pharmacokinetics and Metabolism
Pharmacokinetic studies of LB30870 and its double prodrug, LB30889, have been conducted

in rats and dogs.[1][2] A clinical study in healthy male volunteers investigated the

pharmacokinetics, pharmacodynamics, and the effect of food on the absorption of LB30870.

A significant finding from the clinical study was a pronounced negative food effect, with an 80%

reduction in the area under the curve (AUC) when administered in a fed state compared to a
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fasting state.

Experimental Protocols
Detailed experimental protocols specific to the studies conducted on LB30870 are proprietary

to the manufacturer. However, this section provides representative protocols for the key

experiments cited, based on standard laboratory methods.

Determination of Thrombin Inhibition Constant (Ki)
Principle: The inhibitory constant (Ki) is determined by measuring the rate of an enzyme-

catalyzed reaction at different substrate and inhibitor concentrations. For thrombin, a

chromogenic substrate is typically used, and the rate of cleavage is monitored

spectrophotometrically.

Materials:

Human α-thrombin

Chromogenic thrombin substrate (e.g., S-2238)

Tris-HCl buffer (pH 7.4)

LB30870

96-well microplate

Microplate reader

Procedure:

Prepare a series of dilutions of LB30870 in Tris-HCl buffer.

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

Add the different concentrations of LB30870 to the wells and incubate for a predefined

period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

Initiate the reaction by adding a chromogenic substrate to each well.
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Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration.

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time

curves.

Calculate the Ki value using appropriate enzyme kinetic models, such as the Michaelis-

Menten equation with a competitive inhibition model, and by constructing a Dixon or

Lineweaver-Burk plot.

In Vivo Rat Venous Stasis Thrombosis Model
Principle: This model assesses the ability of an antithrombotic agent to prevent thrombus

formation induced by venous stasis and hypercoagulability.

Animals: Male Sprague-Dawley rats.

Procedure:

Anesthetize the rats (e.g., with an intraperitoneal injection of a suitable anesthetic).

Expose the inferior vena cava through a midline abdominal incision.

Isolate a segment of the vena cava, and ligate all side branches.

Administer LB30870 (or vehicle control) intravenously.

Induce a hypercoagulable state by injecting a thrombogenic stimulus (e.g., tissue factor or a

combination of norepinephrine and bovine serum albumin) into a peripheral vein.[5]

Immediately after the injection of the thrombogenic stimulus, induce venous stasis by ligating

the isolated segment of the vena cava at both ends.

After a set period of stasis (e.g., 15-20 minutes), excise the ligated venous segment.

Isolate and weigh the thrombus formed within the segment.

Compare the thrombus weight in the LB30870-treated group to the control group to

determine the antithrombotic efficacy.
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Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample

after the addition of a substance that activates the intrinsic and common coagulation pathways.

Materials:

Citrated platelet-poor plasma from subjects

aPTT reagent (containing a contact activator and phospholipids)

Calcium chloride (CaCl₂) solution

Coagulometer

Procedure:

Collect whole blood into a tube containing 3.2% sodium citrate.

Prepare platelet-poor plasma by centrifugation.

Pre-warm the plasma sample and the aPTT reagent to 37°C.

In a cuvette, mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-

5 minutes) at 37°C.

Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.

The coagulometer measures the time until a fibrin clot is formed. This time is the aPTT.

Single Ascending Dose Clinical Trial in Healthy
Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single

ascending oral doses of LB30870.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

Participants: Healthy male volunteers.
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Procedure:

Screening of subjects to ensure they meet the inclusion and exclusion criteria.

Subjects are randomized to receive a single oral dose of either LB30870 at a specific dose

level or a placebo.

Dosing is typically done in a fasted state for one arm of the study, and in a fed state for

another to assess food effect.

Blood samples are collected at predefined time points before and after dosing to determine

the plasma concentrations of LB30870 (for pharmacokinetic analysis).

Pharmacodynamic parameters, such as aPTT, prothrombin time (PT), and ecarin clotting

time (ECT), are measured at various time points.

Safety and tolerability are monitored throughout the study through the recording of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of

the previous dose have been confirmed.

Below is a generalized workflow for a single ascending dose clinical trial.
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Generalized workflow for a single ascending dose clinical trial.
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Conclusion
LB30870 is a potent and selective direct thrombin inhibitor with demonstrated antithrombotic

efficacy in preclinical models. While its development has been impacted by a significant

negative food effect on its oral bioavailability, the compound's pharmacological profile highlights

its potential as an anticoagulant. Further research may focus on formulation strategies to

overcome the food effect or on the development of its prodrug, LB30889. The data and

protocols presented in this guide provide a valuable resource for researchers in the field of

thrombosis and hemostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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